

Protocol for synthesizing PTOTAC HSD17B13 degrader 1 using E3 ligase Ligand 31

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Compound of Interest

Compound Name: E3 ligase Ligand 31

Cat. No.: B15542829

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Protocol for the Synthesis of PTOTAC HSD17B13 Degrader 1

For research, scientific, and drug development professionals.

This document provides a detailed protocol for the chemical synthesis of PTOTAC HSD17B13 degrader 1, a proteolysis-targeting chimera designed to induce the degradation of the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) protein. This protocol is based on a convergent synthesis strategy, involving the preparation of an HSD17B13 ligand and a pre-conjugated E3 ligase ligand-linker moiety, followed by their coupling to yield the final degrader molecule.

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. PTOTAC HSD17B13 degrader 1 is composed of a ligand for HSD17B13, a linker, and a ligand for an E3 ubiquitin ligase (E3 ligase Ligand 31).[1][2] The synthesis described herein follows a convergent approach, which can improve overall yield and purification efficiency.

Materials and Reagents

The key reagents required for the synthesis are listed in the table below. All reagents should be of high purity and used as received from commercial suppliers unless otherwise noted.



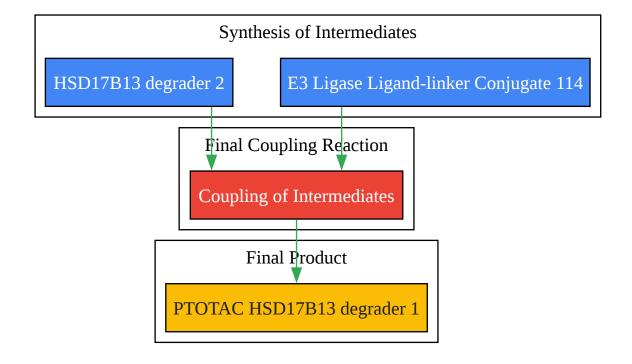
Anhydrous solvents and inert atmosphere conditions are necessary for specific steps to prevent moisture contamination.

Reagent/Material	Supplier	Notes
HSD17B13 degrader 2	Synthesis required	Ligand for HSD17B13
E3 Ligase Ligand-linker Conjugate 114	Commercially available or synthesis required	Pre-coupled E3 ligase ligand and linker
N,N-Diisopropylethylamine (DIPEA)	Sigma-Aldrich	Base
N,N-Dimethylformamide (DMF)	Sigma-Aldrich	Anhydrous, reaction solvent
Dichloromethane (DCM)	Sigma-Aldrich	Anhydrous, reaction and extraction solvent
Trifluoroacetic acid (TFA)	Sigma-Aldrich	For deprotection steps
Sodium sulfate (Na2SO4) or Magnesium sulfate (MgSO4)	Sigma-Aldrich	Drying agent
Silica gel	Sigma-Aldrich	For column chromatography
Solvents for chromatography (e.g., hexanes, ethyl acetate)	Sigma-Aldrich	HPLC grade

Synthetic Scheme

The overall synthetic strategy for PTOTAC HSD17B13 degrader 1 is depicted in the following workflow diagram.





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Figure 1. Synthetic workflow for PTOTAC HSD17B13 degrader 1.

Experimental Protocols

The synthesis is divided into three main stages: the synthesis of the HSD17B13 ligand, the synthesis of the E3 ligase ligand-linker conjugate, and the final coupling reaction to form the PROTAC molecule.

Synthesis of HSD17B13 degrader 2

The detailed synthesis of HSD17B13 degrader 2 can be found in the experimental section of patent WO2024127297A1. The synthesis involves a multi-step sequence that is not fully detailed in the publicly available abstracts. Researchers should consult the full patent text for the specific procedures.

Synthesis of E3 Ligase Ligand-linker Conjugate 114

This conjugate consists of **E3 ligase Ligand 31** and the linker, tert-Butyl 5-bromoisoindoline-2-carboxylate.[1][2][3] The synthesis of this intermediate is also detailed within patent



WO2024127297A1. Alternatively, "E3 Ligase Ligand-linker Conjugate 114" is commercially available, which can significantly expedite the synthesis of the final degrader.

Final Coupling and Deprotection

This final step involves the coupling of the HSD17B13 ligand with the E3 ligase ligand-linker conjugate.

Reaction Scheme:



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Figure 2. Final coupling and deprotection steps.

Procedure:

- To a solution of HSD17B13 degrader 2 (1.0 eq) in anhydrous DMF, add E3 Ligase Ligand-linker Conjugate 114 (1.1 eq) and DIPEA (3.0 eq).
- Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours, monitoring the reaction progress by LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain the protected PTOTAC HSD17B13 degrader 1.
- Dissolve the purified protected PROTAC in a solution of TFA in DCM (e.g., 20% v/v).



- Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).
- Concentrate the reaction mixture under reduced pressure and purify the residue by preparative HPLC to yield the final PTOTAC HSD17B13 degrader 1.

Characterization Data

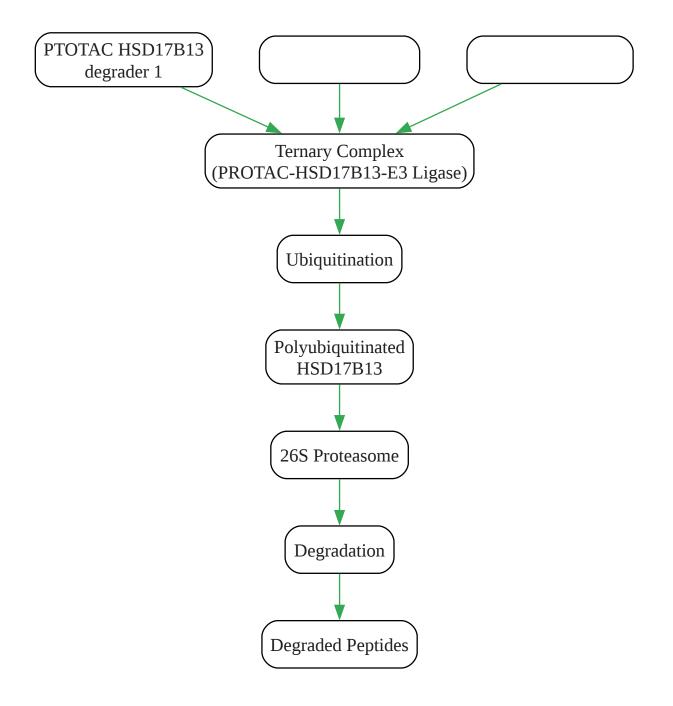
The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Analysis	Expected Results
¹ H NMR	Peaks corresponding to the protons of the HSD17B13 ligand, linker, and E3 ligase ligand moieties.
¹³ C NMR	Resonances consistent with the carbon framework of the final molecule.
High-Resolution Mass Spectrometry (HRMS)	Calculated m/z for [M+H] ⁺ should match the observed value.
HPLC Purity	>95%

Signaling Pathway and Mechanism of Action

PTOTAC HSD17B13 degrader 1 functions by hijacking the cellular ubiquitin-proteasome system to induce the degradation of HSD17B13.





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Figure 3. Mechanism of action of PTOTAC HSD17B13 degrader 1.

The degrader simultaneously binds to HSD17B13 and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the HSD17B13 protein. The resulting polyubiquitin chain acts as a signal for recognition and degradation by the 26S proteasome, leading to the selective clearance of the HSD17B13 protein from the cell.



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